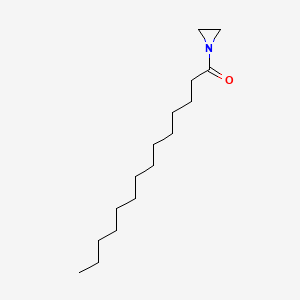
4-Bromo-2-chloro-5-methoxybenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-chloro-5-methoxybenzonitrile is an organic compound with the molecular formula C8H5BrClNO It is a derivative of benzonitrile, featuring bromine, chlorine, and methoxy substituents on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-5-methoxybenzonitrile typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Halogenation: Introduction of bromine and chlorine atoms.
Methoxylation: Introduction of the methoxy group.
Cyanation: Conversion of a suitable precursor to the nitrile group.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for cost-effectiveness and yield, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions: 4-Bromo-2-chloro-5-methoxybenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives .
科学研究应用
4-Bromo-2-chloro-5-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Bromo-2-chloro-5-methoxybenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
- 4-Bromo-2-methoxybenzonitrile
- 2-Chloro-5-methoxybenzonitrile
- 4-Bromo-2-chlorobenzonitrile
Comparison: 4-Bromo-2-chloro-5-methoxybenzonitrile is unique due to the presence of both bromine and chlorine atoms along with a methoxy group. This combination of substituents imparts distinct chemical properties, making it more versatile in various reactions compared to its analogs. The presence of multiple functional groups allows for diverse chemical modifications and applications .
属性
分子式 |
C8H5BrClNO |
|---|---|
分子量 |
246.49 g/mol |
IUPAC 名称 |
4-bromo-2-chloro-5-methoxybenzonitrile |
InChI |
InChI=1S/C8H5BrClNO/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-3H,1H3 |
InChI 键 |
FKUIPWFDZKJEOP-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)C#N)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


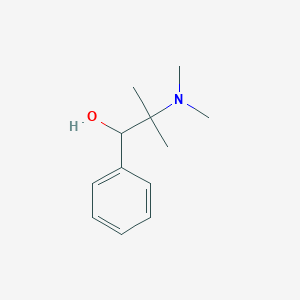
![3-[Ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzoic acid](/img/structure/B13942447.png)
![Acetamide, N-[2-(3-ethyl-2,3,4,9-tetrahydro-4-methoxy-1-methylene-1H-carbazol-2-yl)ethyl]-N-methyl-](/img/structure/B13942452.png)




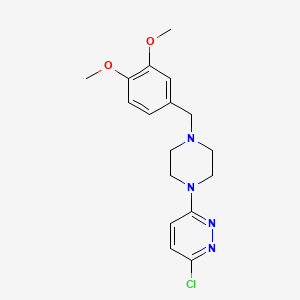
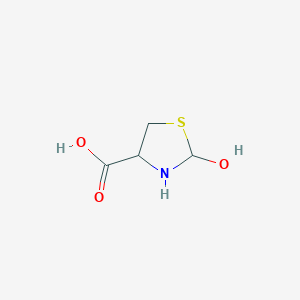

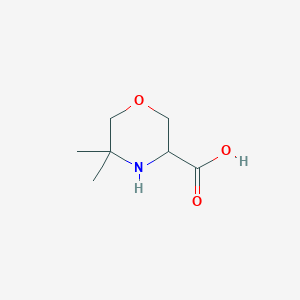
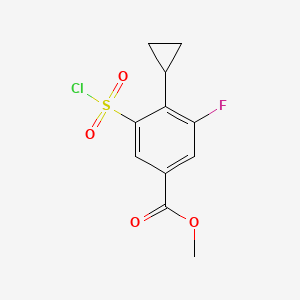
![2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)-](/img/structure/B13942526.png)
